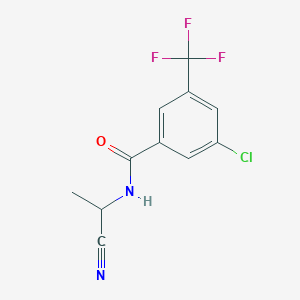

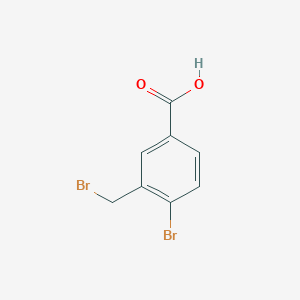

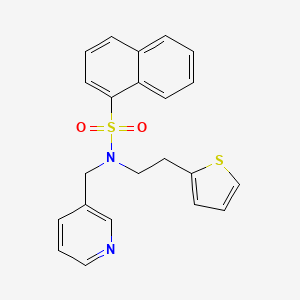

![molecular formula C20H17BrO2S B2843715 2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-38-7](/img/structure/B2843715.png)

2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, commonly referred to as 2-BPSE, is an organosulfur compound that is widely used in a variety of scientific research applications. 2-BPSE has the molecular formula C19H15BrO2S and a molecular weight of 376.27 g/mol. It is a colorless to pale yellow crystal that is soluble in water and ethanol. 2-BPSE is a relatively simple compound with a range of interesting properties that make it useful in research applications.

Scientific Research Applications

Sulfoxide and Sulfone Synthesis

One area of application involves the oxidation of sulfides to sulfoxides and sulfones. For instance, the methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol represents an efficient system for the selective formation of sulfoxides and sulfones. This method demonstrates the potential for selective oxidation processes in the synthesis of complex organic sulfur compounds (Yamazaki, 1996).

Photochemical Reactions and Rearrangements

The study of photochemical reactions and rearrangements of organic compounds is another significant area. For example, research into the photochemical rearrangement of diphenyl ethers in ethanol leading to various phenolic compounds demonstrates the intricate dynamics and potential synthetic pathways accessible through photochemistry (Haga & Takayanagi, 1996).

Catalytic Reactions and Asymmetric Synthesis

The palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media highlights the utility of catalytic systems in achieving chemoselective and efficient synthesis of complex molecules, illustrating the role of catalysis in facilitating reactions under mild conditions and with high specificity (Hikawa & Yokoyama, 2011).

Hydrogen Bonding and Molecular Self-Assembly

Investigations into hydrogen bonding and self-assembly in the crystal structures of organic compounds provide insight into the non-covalent interactions that govern molecular assembly and recognition. Research on ferrocenylmethanol derivatives has explored how different substituents affect hydrogen bonding patterns and molecular packing in solids, contributing to our understanding of molecular design principles for creating structured materials (Štěpnička & Císařová, 2002).

Biocatalysis and Enantioselective Synthesis

The biocatalytic production of enantiopure compounds, such as (S)-1-(4-methoxyphenyl) ethanol, using microorganisms like Lactobacillus senmaizuke, emphasizes the growing role of biocatalysis in achieving high enantioselectivity and conversion in the synthesis of chiral molecules. This approach highlights the integration of green chemistry principles and biocatalysis in organic synthesis (Kavi et al., 2021).

properties

IUPAC Name |

2-(4-bromophenyl)sulfinyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJZSPDAJRPUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

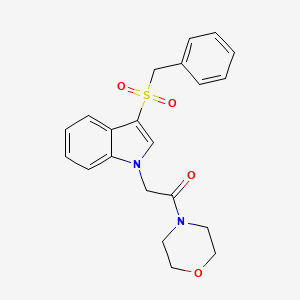

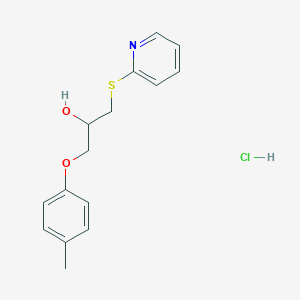

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)

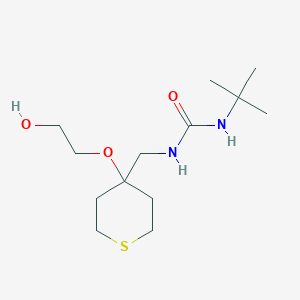

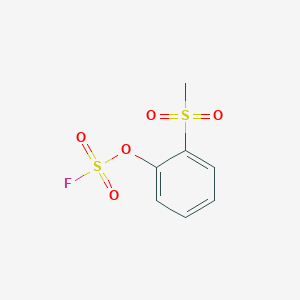

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B2843640.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2843644.png)

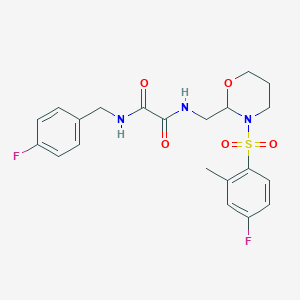

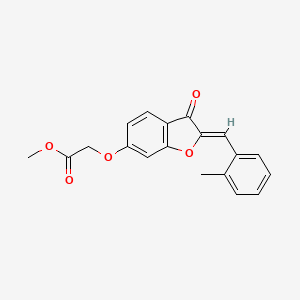

![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)